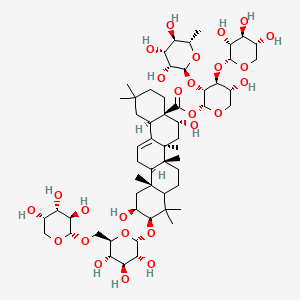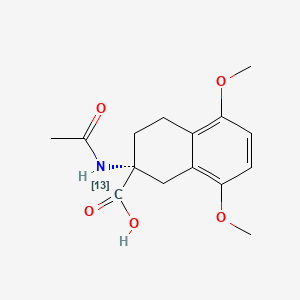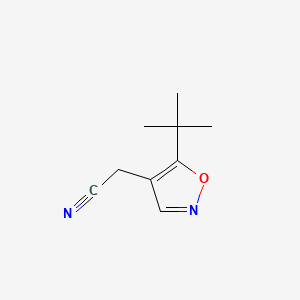
琼脂醇 A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Junipediol A is a natural product that can be isolated from the aerial parts of Juniperus phcenicea . It is also found in Saussurea medusa and Peucedanum japonicum . It is a phenylpropanoid compound .
Molecular Structure Analysis
Junipediol A has a molecular formula of C10H14O4 and a molecular weight of 198.22 g/mol . The IUPAC name for Junipediol A is 2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol . The structure of Junipediol A includes 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, 1 aromatic hydroxyl, and 2 primary alcohols .
Physical And Chemical Properties Analysis
Junipediol A is a powder that is stable at -20°C for 3 years and at 4°C for 2 years. In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month . The compound has a topological polar surface area of 69.9 Ų .
科学研究应用
抗氧化特性:
- 从海南头枕草中分离出的琼脂醇 A 具有显着的抗氧化活性。这一发现表明了在对抗氧化应激相关疾病或开发天然抗氧化剂方面的潜在应用 (梅文莉,2008)。
抗炎活性:
- 含有琼脂醇 A 的毛灯芯草乙醇提取物在成纤维细胞和巨噬细胞共培养模型中表现出抗炎作用。这表明其在皮肤保护疗法或炎症性疾病治疗中的潜在应用 (Cholet 等人,2022)。
血管紧张素转换酶 (ACE) 抑制:
- 琼脂醇 A 8-O-β-d-葡萄糖苷(琼脂醇 A 的衍生物)对 ACE(一种与高血压有关的酶)表现出良好的抑制活性。这表明在抗高血压药物开发中的潜在应用 (Simaratanamongkol 等人,2014)。
在各种植物提取物中的鉴定:
- 琼脂醇 A 已在各种植物物种中被鉴定出来,例如刺柏和小茴香,强调了其在自然界中的广泛存在和多种应用的潜力 (Comte 等人,1997;Matsumura 等人,2002)。
作用机制
Target of Action
Junipediol A is a natural product that can be isolated from the aerial parts of Juniperus phcenicea
Biochemical Pathways
It’s known that Junipediol A is a phenolic compound , and phenolic compounds are generally involved in various biological activities such as antioxidant, anti-inflammatory, and anticancer activities.
Result of Action
Given that Junipediol A is a phenolic compound , it may exhibit antioxidant, anti-inflammatory, and anticancer activities, like other phenolic compounds.
属性
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12/h2-4,8,11-13H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDMTMWJXFPCFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Junipediol A | |
Q & A
Q1: What is Junipediol A and where has it been discovered?
A1: Junipediol A is a novel sesquiterpene first discovered in the heartwood of Juniperus formosana Hayata. [] This specific type of sesquiterpene skeleton was elucidated using X-ray analysis. [] Further research identified Junipediol A, along with Junipediol A 8-O-β-D-glucopyranoside and Junipediol B, in the Cephalotaxus hainanensis Li. species. []
Q2: What are the known biological activities of Junipediol A?
A2: While Junipediol A's structure has been characterized, research primarily focuses on its isolation and identification. [, ] Current literature mainly highlights its antioxidant activity, which was evaluated using the DPPH method. [] Further research is needed to explore its potential interactions with biological targets and downstream effects.
Q3: Are there other research avenues for Junipediol A based on its origin?
A3: Interestingly, other compounds isolated from Juniperus formosana heartwood, such as α-cedrol and sugiol, are known for their diverse biological activities including anti-inflammatory, antimicrobial, and cytotoxic properties. [] Considering Junipediol A originates from a similar source, exploring these bioactivities could be a potential research direction. Additionally, investigating the traditional uses of Juniperus formosana and Cephalotaxus hainanensis in traditional medicine might offer clues about the potential applications of Junipediol A.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dioxolo[3,4]pyrrolo[1,2-b]isoxazole (9CI)](/img/no-structure.png)
![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)




![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B585215.png)